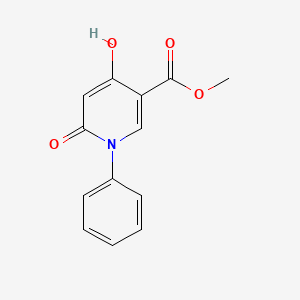

Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

Vue d'ensemble

Description

“Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate” is a chemical compound . It is related to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a simple and convenient method using microwave-assisted chemistry . The process involves the reaction of ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides .Molecular Structure Analysis

The structure of the compound was confirmed by the use of FT-IR, NMR, UV, and MS techniques . The presence of tautomeric forms and the state of equilibrium of the obtained product in DMSO-d6 was studied by 1H and 13C NMR spectroscopy, as well as B3LYP/6-311++G(d,p) and GIAO/WP04/aug-cc-pVDZ theoretical calculations .Chemical Reactions Analysis

The compound is part of a series of novel triazole-pyrimidine-based compounds that have shown promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the dihydropyrimidine ring adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Applications De Recherche Scientifique

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of tautomeric forms of hydroxy-methyl-dihydropyridine-carbonitriles .

- Method : The synthesis involves the use of ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry .

- Results : The structure of the obtained product was confirmed by the use of FT-IR, NMR, UV, and MS techniques .

- Field : Pharmacology

- Application : Triazole-Pyrimidine hybrids, which could potentially include the compound , have been studied for their neuroprotective and anti-neuroinflammatory properties .

- Method : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

- Field : Medicinal Chemistry

- Application : This compound is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties .

- Method : The specific method of synthesis is not mentioned in the source .

- Results : The results or outcomes of this application are not provided in the source .

Synthesis of Tautomeric Compounds

Neuroprotective and Anti-neuroinflammatory Agents

Synthesis of Analogs of Lucanthone

- Field : Organic Chemistry

- Application : This compound could potentially be used in the synthesis of new N-ethyl, N-benzyl, and N-benzoyl-3-indolyl heterocycles .

- Method : The specific method of synthesis is not mentioned in the source .

- Results : The synthesized compounds were evaluated for their antimicrobial and anti-cancer activities .

- Field : Dye and Pigment Chemistry

- Application : Compounds similar to the one are used as coupling components in the synthesis of various pyridone azo dyes and pigments .

- Method : The synthesis involves the use of aniline, ethyl cyanoacetate, and ethyl acetoacetate .

- Results : The structure of the obtained product was confirmed by the use of FT-IR, NMR, UV, and MS techniques .

- Field : Medicinal Chemistry

- Application : This compound could potentially be used in the synthesis of novel scaffolds of triazole-pyrimidine-based compounds .

- Method : The specific method of synthesis is not mentioned in the source .

- Results : The synthesized compounds showed promising neuroprotective and anti-inflammatory properties .

Synthesis of Indolyl Heterocycles

Synthesis of Pyridone Azo Dyes and Pigments

Synthesis of Novel Scaffolds of Triazole-Pyrimidine-Based Compounds

- Field : Organic Chemistry

- Application : This compound could potentially be used in the synthesis of tautomeric hydroxy-methyl-dihydropyridine-carbonitriles .

- Method : The synthesis involves the use of ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry .

- Results : The structure of the obtained product was confirmed by the use of FT-IR, NMR, UV, and MS techniques .

- Field : Dye and Pigment Chemistry

- Application : Compounds similar to the one are used as coupling components in the synthesis of various pyridone azo dyes and pigments .

- Method : The synthesis involves the use of aniline, ethyl cyanoacetate, and ethyl acetoacetate .

- Results : The structure of the obtained product was confirmed by the use of FT-IR, NMR, UV, and MS techniques .

- Field : Organic Chemistry

- Application : This compound could potentially be used in the synthesis of an earlier unknown 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione .

- Method : The synthesis involves the interaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .

- Results : The structure of the obtained product was confirmed by the use of FT-IR, NMR, UV, and MS techniques .

Synthesis of Tautomeric Hydroxy-Methyl-Dihydropyridine-Carbonitriles

Synthesis of Pyridone Dyes and Pigments

Synthesis of Unknown 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-hydroxy-6-oxo-1-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-18-13(17)10-8-14(12(16)7-11(10)15)9-5-3-2-4-6-9/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWITVDLJPKZHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C=C1O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1445319.png)

![[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1445325.png)

![2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide](/img/structure/B1445326.png)